L-Arginine L-malate

Overview

Description

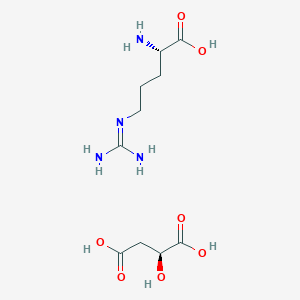

L-Arginine L-malate is a compound formed by combining the amino acid L-arginine with L-malate, a salt or ester of malic acid. L-arginine is a semi-essential amino acid involved in various physiological processes, including protein synthesis and nitric oxide production. L-malate, on the other hand, is an intermediate in the citric acid cycle, playing a crucial role in energy production. The combination of these two compounds is often used in dietary supplements to enhance athletic performance and improve cardiovascular health.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of L-Arginine L-malate typically involves the reaction of L-arginine with malic acid. The process can be summarized as follows:

Dissolution: L-arginine is dissolved in water to form an aqueous solution.

Addition of Malic Acid: Malic acid is slowly added to the L-arginine solution while maintaining constant stirring.

pH Adjustment: The pH of the solution is adjusted to around 7.0 using a suitable base, such as sodium hydroxide.

Crystallization: The solution is then subjected to crystallization by cooling or by adding an organic solvent like ethanol.

Filtration and Drying: The resulting crystals are filtered, washed, and dried to obtain pure this compound.

Industrial Production Methods: In industrial settings, the production of this compound follows similar steps but on a larger scale. The process may involve:

Large-scale Reactors: Using large reactors to mix L-arginine and malic acid.

Continuous Stirring: Employing continuous stirring mechanisms to ensure uniform mixing.

Automated pH Control: Utilizing automated systems for precise pH control.

Advanced Crystallization Techniques: Implementing advanced crystallization techniques to enhance yield and purity.

High-efficiency Filtration: Using high-efficiency filtration systems to separate and purify the final product.

Chemical Reactions Analysis

Types of Reactions: L-Arginine L-malate undergoes various chemical reactions, including:

Oxidation: L-arginine can be oxidized to form nitric oxide and citrulline.

Reduction: L-malate can be reduced to malic acid under specific conditions.

Substitution: L-arginine can participate in substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions:

Oxidation: Catalysts like nitric oxide synthase are used to facilitate the oxidation of L-arginine.

Reduction: Reducing agents such as sodium borohydride can be employed for the reduction of L-malate.

Substitution: Strong nucleophiles like hydroxide ions are used in substitution reactions involving L-arginine.

Major Products:

Nitric Oxide and Citrulline: From the oxidation of L-arginine.

Malic Acid: From the reduction of L-malate.

Substituted Arginine Derivatives: From substitution reactions involving L-arginine.

Scientific Research Applications

Clinical Findings

- Heart Failure : In a randomized clinical trial involving patients with heart failure with preserved ejection fraction (HFpEF), oral supplementation with L-arginine significantly decreased pulmonary artery pressure and improved right ventricular function after two months .

- Hypertension : Research indicates that L-arginine supplementation can lower blood pressure comparable to lifestyle changes . In Dahl salt-sensitive rats, supplementation increased renal levels of L-arginine and NO, leading to reduced hypertension .

| Study | Population | Intervention | Outcome |

|---|---|---|---|

| HFpEF Patients | 8 g/day L-Arginine | Decreased pulmonary artery pressure | |

| General Population | Oral L-Arginine | Lowered BP by 5.39/2.66 mmHg |

Ergogenic Effects

L-Arginine is often marketed as an ergogenic aid to enhance athletic performance through increased blood flow and oxygen delivery to muscles. However, results are mixed regarding its effectiveness.

- Performance Enhancement : Some studies suggest improvements in strength and endurance when combined with other supplements like citrulline malate. A systematic review indicated that while standalone L-arginine may not significantly enhance performance, its combination with citrulline does show promise in increasing NO levels and improving physical performance markers .

| Study | Intervention | Findings |

|---|---|---|

| Combined L-Arginine & Citrulline | Improved physical performance and reduced exertion | |

| Standalone L-Arginine | No significant increase in NO or performance |

Insulin Sensitivity

L-Arginine has been studied for its effects on insulin sensitivity and metabolic health. Long-term supplementation has shown benefits in obese type 2 diabetic patients by improving glucose metabolism and endothelial function .

Case Studies

In clinical settings, patients with metabolic syndrome showed improved insulin sensitivity and reduced fat mass after consistent use of L-arginine supplements .

Reproductive Health

L-Arginine is also noted for its role in reproductive health, particularly in improving ovarian response and pregnancy rates during in-vitro fertilization (IVF) procedures .

COVID-19 Recovery

Recent studies have suggested that L-arginine may help reduce hospitalization duration and respiratory support needs in severe COVID-19 cases, although further research is necessary to confirm these findings .

Mechanism of Action

L-Arginine L-malate exerts its effects through several mechanisms:

Nitric Oxide Production: L-arginine is converted to nitric oxide by nitric oxide synthase, leading to vasodilation and improved blood flow.

Energy Production: L-malate participates in the citric acid cycle, enhancing ATP production and reducing fatigue.

Ammonia Detoxification: L-arginine helps in the detoxification of ammonia through the urea cycle

Comparison with Similar Compounds

L-Arginine L-malate is often compared with other similar compounds, such as:

L-Citrulline: Both compounds enhance nitric oxide production, but L-citrulline has better bioavailability and is more effective in increasing plasma arginine levels.

Citrulline Malate: Similar to this compound, citrulline malate combines citrulline with malic acid, offering benefits in terms of energy production and exercise performance.

L-Arginine Alpha-Ketoglutarate: Another compound used in supplements, known for its role in nitric oxide production and muscle growth

This compound stands out due to its dual role in enhancing nitric oxide production and energy metabolism, making it a unique and valuable compound in various scientific and industrial applications.

Biological Activity

L-Arginine L-malate is a compound formed from the amino acid L-arginine and malate, a key intermediate in the tricarboxylic acid (TCA) cycle. This combination has garnered attention for its potential biological activities, particularly in enhancing nitric oxide (NO) production, improving exercise performance, and supporting cardiovascular health. This article reviews the biological activity of this compound, supported by recent research findings and case studies.

Nitric Oxide Production

L-Arginine is a well-known precursor for nitric oxide synthesis, a critical molecule involved in various physiological processes, including vasodilation and immune function. The conversion of L-arginine to NO is catalyzed by nitric oxide synthase (NOS), which plays a pivotal role in maintaining vascular homeostasis and regulating blood flow .

Role of Malate

Malate contributes to energy production within cells and may enhance the bioavailability of L-arginine through metabolic pathways. Research indicates that malate can influence the levels of aspartate and citrulline, which are involved in the synthesis of L-arginine . This synergistic effect may enhance the efficacy of L-arginine supplementation.

Cardiovascular Health

This compound has been shown to improve endothelial function, reduce vascular inflammation, and enhance overall cardiovascular health. Studies indicate that supplementation can lead to significant improvements in cardiac function parameters such as ejection fraction and diastolic function .

Exercise Performance

Research has demonstrated that L-arginine combined with malate can improve exercise performance. A notable study found that supplementation with L-citrulline and malate increased ATP production and enhanced muscle contraction efficiency during physical activity . In a controlled trial, participants who consumed 6 grams per day of L-citrulline with malate reported increased bench press repetitions compared to placebo .

Immune Function

L-Arginine supplementation has been linked to enhanced immune responses. For instance, low plasma levels of L-arginine correlate with elevated arginase activity in patients with tuberculosis, suggesting that supplementation may improve immune function by increasing NO production . Furthermore, studies have indicated that L-arginine can modulate individual physiological responses to hypoxia, potentially benefiting patients with cardiovascular diseases .

Case Studies

-

Malaria Treatment

A clinical study involving adults with moderately severe malaria assessed the safety profile of intravenous L-arginine infusion. The results indicated that doses up to 12 grams were well tolerated without significant adverse effects on hemodynamic or biochemical parameters . -

Cardiac Rehabilitation

In patients post-myocardial infarction, L-arginine supplementation improved physical performance metrics such as walking distance and reduced perceived exertion during rehabilitation exercises .

Data Table: Summary of Research Findings

Properties

IUPAC Name |

(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;(2S)-2-hydroxybutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N4O2.C4H6O5/c7-4(5(11)12)2-1-3-10-6(8)9;5-2(4(8)9)1-3(6)7/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);2,5H,1H2,(H,6,7)(H,8,9)/t4-;2-/m00/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUFJTBOKWJYXPM-ZBRNBAAYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)N)CN=C(N)N.C(C(C(=O)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@@H](C(=O)O)N)CN=C(N)N.C([C@@H](C(=O)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N4O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40240004 | |

| Record name | L-Arginine L-malate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40240004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93964-77-3 | |

| Record name | L-Arginine, (2S)-2-hydroxybutanedioate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93964-77-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Arginine L-malate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093964773 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Arginine L-malate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40240004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-arginine L-malate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.091.708 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.